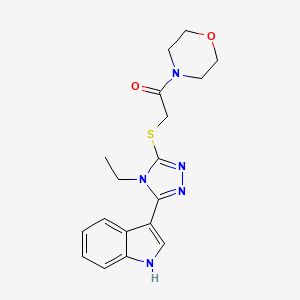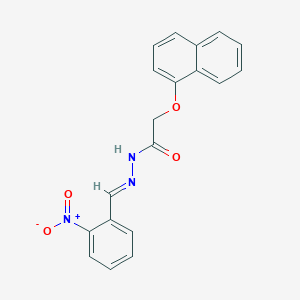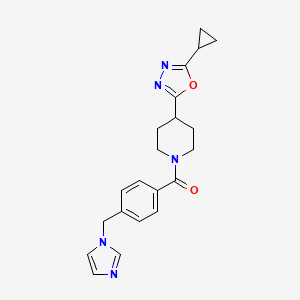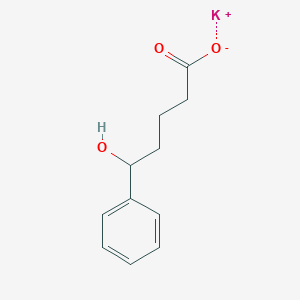
Potassium 5-hydroxy-5-phenylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-hydroxy-5-phenylpentanoate is a chemical compound with the molecular formula C11H13KO3 and a molecular weight of 232.32 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H13KO3 . The compound includes a potassium ion (K+), which is part of the salt data .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 232.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Desaromatisation Reaction and Synthesis of Spiro‐[5:5]‐undecadien‐(1,4)‐on‐(3):
- Dreiding (1957) reported that by heating a dilute solution of the potassium salt of 5-(p-hydroxyphenyl)-1-bromopentane, it is possible to obtain spiro-[5:5]-undeca-1,4-diene-3-one in good yield, showcasing a desaromatisation reaction where a phenolic ring is changed into a cyclohexadienone (Dreiding, 1957).
Synthesis of 3-Hydroxy-3-methyl-5-phenylpentanoic Acid:
- A study by Stoermer and Pinhey (1998) involves the synthesis of 3-hydroxy-3-methyl-5-phenylpentanoic acid, showcasing a process where Ethyl 3-hydroxy-3-methyl5-phenylpentanoate is refluxed with potassium hydroxide (Stoermer & Pinhey, 1998).
Cation Transport across Bulk Liquid Organic Membranes:
- Bürger and Seebach (1993) used derivatives of 3-hydroxybutanoic acid and a cyclic trimer of 3-hydroxypentanoic acid for the transport of potassium picrate across a bulk liquid membrane, exploring their ionophore properties (Bürger & Seebach, 1993).
Structural and Spectroscopic Analysis:
- Iramain, Davies, and Brandán (2019) conducted a study on the structural and spectroscopic differences among potassium 5-hydroxypentanoyltrifluoroborate salt, providing insights into its chemical behavior and stability (Iramain, Davies, & Brandán, 2019).
Stereocontrolled Solution and Solid Phase Enolate Alkylations and Hydroxylations:
- Hanessian, Ma, and Wang (1999) reported on the stereocontrolled conjugate additions and enolate hydroxylations of potassium enolates of γ-alkoxy-α-methyl pentanoates, significant in polypropionate unit construction (Hanessian, Ma, & Wang, 1999).
Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate:
- Żądło et al. (2016) explored the biocatalytic stereoselective synthesis of ethyl 3-hydroxy-5-phenylpentanoate from its prochiral ketone, indicating its potential in producing stereocomplementary catalysts for pharmaceutical applications (Żądło et al., 2016).
Safety and Hazards
The safety information available indicates that Potassium 5-hydroxy-5-phenylpentanoate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .
Eigenschaften
IUPAC Name |
potassium;5-hydroxy-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.K/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPFIOYULOXZDB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)
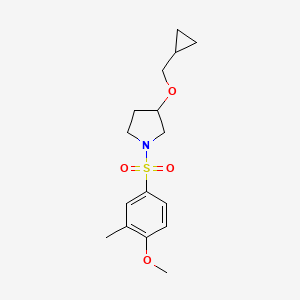
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)
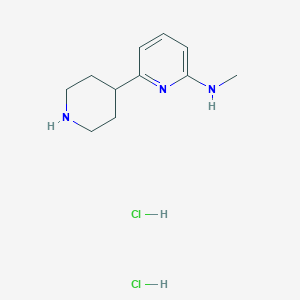

![Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2690743.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)amino]acetamide](/img/structure/B2690748.png)
![1-(Benzo[d]oxazol-2-yl)azetidin-3-ol](/img/structure/B2690749.png)
